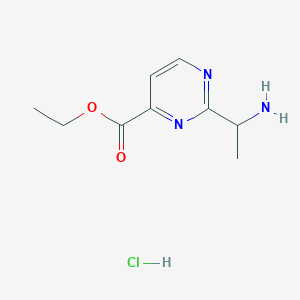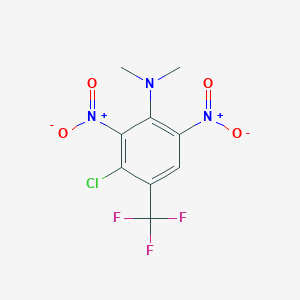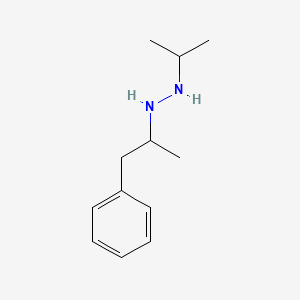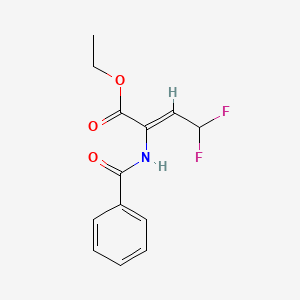![molecular formula C20H22F4O2 B14170525 1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-41-0](/img/structure/B14170525.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound with the molecular formula C22H26F4O2. This compound is characterized by the presence of an octane chain linked to two 2,4-difluorobenzene rings through ether linkages. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of 2,4-difluorophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The benzene rings can be reduced to cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Butane-1,4-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Hexane-1,6-diylbis(oxy)]bis(2,4-difluorobenzene)
Uniqueness
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to its longer octane chain, which provides greater flexibility and potential for interactions compared to shorter chain analogs. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
922718-41-0 |
|---|---|
Fórmula molecular |
C20H22F4O2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-[8-(2,4-difluorophenoxy)octoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C20H22F4O2/c21-15-7-9-19(17(23)13-15)25-11-5-3-1-2-4-6-12-26-20-10-8-16(22)14-18(20)24/h7-10,13-14H,1-6,11-12H2 |
Clave InChI |
JSAMGSZHAULERF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)OCCCCCCCCOC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
